Enhanced Total Binding Free Energy (ΔGbind) at PARP-1 Relative to Para-Chloro Analog
Molecular dynamics simulations and thermodynamic calculations directly compared the meta-chloro derivative (compound 11c, structurally equivalent to 2-(3-chlorophenyl)phthalazin-1(2H)-one) with its para-chloro analog (compound 11d). The meta-chloro compound exhibited a relatively higher total binding free energy (ΔGbind) than the para-chloro derivative, indicating a more favorable and stable interaction with the PARP-1 binding pocket [1].
| Evidence Dimension | Total binding free energy (ΔGbind) to PARP-1 |
|---|---|
| Target Compound Data | Relatively higher ΔGbind (exact value not reported in abstract, described as 'relatively higher total binding energy') |
| Comparator Or Baseline | Compound 11d (para-chlorophenyl analog): lower ΔGbind |
| Quantified Difference | Not numerically specified; reported as 'relatively higher' for the meta-chloro compound |
| Conditions | Molecular dynamics simulation of PARP-1 binding pocket |
Why This Matters
Higher total binding free energy correlates with stronger and more stable target engagement, a key parameter for selecting lead compounds in PARP-1 inhibitor development.
- [1] Okunlola FO, Soremekun OS, Olotu FA, Soliman MES. Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer. J Biomol Struct Dyn. 2022;40(21):10878-10886. View Source
